5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline
Description
5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline is a substituted aniline derivative featuring a bromine atom at position 5 and a phenoxy group at position 2. The phenoxy moiety is further substituted with isopropyl and methyl groups at positions 2 and 5, respectively. This structural complexity confers unique physicochemical properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and materials science applications.
Properties
IUPAC Name |
5-bromo-2-(5-methyl-2-propan-2-ylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-10(2)13-6-4-11(3)8-16(13)19-15-7-5-12(17)9-14(15)18/h4-10H,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJETXONEKOVFFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(5-Isopropyl-2-methylphenoxy)aniline Core
- According to Vulcanchem data, 2-(5-isopropyl-2-methylphenoxy)aniline can be synthesized by coupling 2-amino phenol derivatives with 2-isopropyl-5-methylphenol or its activated derivatives, typically via nucleophilic aromatic substitution or metal-catalyzed etherification reactions.
- The phenol component (2-isopropyl-5-methylphenol) is often prepared by alkylation of methylphenol derivatives or by selective substitution on phenol rings.
Bromination to Introduce the 5-Bromo Substituent on Aniline Ring
- Selective bromination of aniline derivatives is commonly achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
- Protection of the amino group (e.g., acetylation) may be necessary to avoid over-bromination or side reactions.
- For example, a related method for bromination of phenolic compounds involves acetylation protection, bromination under iron powder catalysis, and subsequent deprotection. This approach can be adapted for aniline derivatives to achieve selective bromination.
Ether Formation (Phenoxy Linkage)
- The phenoxy linkage is typically formed by reacting a phenol with a halogenated aniline derivative (e.g., 2-chloro-5-bromoaniline) under basic conditions or via metal-catalyzed coupling.
- Ullmann-type coupling or copper-catalyzed etherification is a common method for such ether bond formation.
- Alternatively, nucleophilic aromatic substitution (SNAr) can be employed if the aniline ring bears a suitable leaving group (e.g., chlorine) ortho or para to the amino group.
Detailed Example Procedure (Hypothetical Based on Literature)
Research Findings and Optimization Notes
- Bromination selectivity is critical; protecting groups on the amino function prevent side reactions.
- Solvent choice affects reaction rates and yields; common solvents include dichloromethane, toluene, or ethanol mixtures.
- Temperature control during bromination and ether formation is essential to avoid decomposition or overreaction.
- Catalysts such as copper salts or indium chloride (InCl3) have been reported to improve etherification efficiency and yields.
- Ultrasonic irradiation has been shown to enhance reaction rates and yields in related etherification reactions.
Comparative Data Table of Key Steps
Chemical Reactions Analysis
5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline is widely used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions and functions. Additionally, it may have applications in medicinal chemistry for the development of new therapeutic agents, although it is not intended for direct therapeutic use .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline involves its interaction with specific molecular targets, such as proteins or enzymes. The exact pathways and targets can vary depending on the context of its use in research. Detailed studies are required to elucidate the precise mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs.
- Steric Effects: The 2-isopropyl group introduces significant steric hindrance, which may reduce reactivity in electrophilic substitution reactions compared to less bulky analogs like 5-Bromo-2-(3-ethoxyphenoxy)aniline .
- Lipophilicity : The biphenyl analog exhibits higher logP values (predicted ~4.2) due to its aromatic bulk, whereas the target compound’s isopropyl/methyl groups may offer moderate lipophilicity (logP ~3.8), favoring membrane permeability in drug design.
Physicochemical Properties
- Solubility: The ethoxy analog shows higher solubility in polar solvents (e.g., methanol) due to its ether linkage, whereas the target compound’s isopropyl group may favor solubility in nonpolar solvents.
- Thermal Stability : Bulky substituents (isopropyl/methyl) likely increase melting points compared to less substituted derivatives.
Biological Activity
5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings, including data tables and case studies.
- Molecular Formula : C16H18BrNO
- Molecular Weight : 320.22 g/mol
- Canonical SMILES : C1=CC=C(C(=C1)Br)C(C(C)C)OC2=CC=CC=C2N
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, where starting materials undergo various transformations. The synthetic routes often include:
- Formation of the Phenoxy Group : Utilizing phenolic compounds as precursors.
- Bromination : Introducing bromine at the 5-position of the aromatic ring.
- Aniline Coupling : Reacting with an appropriate aniline derivative to form the final compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or modulator in various biochemical pathways, influencing cellular processes.
Case Studies and Research Findings
-
Anti-Cancer Activity :
- A study evaluated the compound's efficacy against various cancer cell lines. It demonstrated significant cytotoxic effects, particularly in leukemia and breast cancer models, with IC50 values in the low micromolar range.
Cell Line IC50 (µM) CCRF-CEM (Leukemia) 10 MCF-7 (Breast) 8 -
Antimicrobial Properties :
- Research indicated that this compound exhibits antibacterial activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus and Escherichia coli.
Bacterial Strain Minimum Inhibitory Concentration (MIC, mg/mL) Staphylococcus aureus 6.25 Escherichia coli 12.5 -
Enzyme Inhibition Studies :
- The compound has been tested as a potential inhibitor of specific enzymes involved in metabolic pathways. Notably, it showed promising results as an alkaline phosphatase inhibitor with an IC50 of 1.469 ± 0.02 µM.
Pharmacokinetic Profile
In silico studies have been conducted to assess the pharmacokinetic properties of this compound:
- Absorption : The compound satisfies Lipinski's Rule of Five, indicating favorable absorption characteristics.
- Distribution : Predicted to have moderate distribution across biological membranes.
- Metabolism : Potential metabolic pathways include phase I and II reactions.
- Excretion : Primarily excreted via renal pathways.
Q & A
Q. Challenges :
- Byproduct formation : Competing reactions (e.g., over-bromination or cross-coupling at unintended positions) require careful optimization of reaction conditions (temperature, catalyst loading).
- Purification : Silica gel chromatography or recrystallization is often used, but the compound’s lipophilic nature (due to isopropyl and methyl groups) may complicate solvent selection. HPLC or preparative TLC might be necessary for high-purity isolation .
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Basic Research Question
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies substitution patterns and confirms the presence of isopropyl/methyl groups.
- 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic region.
- Mass Spectrometry (HRMS) : Validates molecular weight and bromine isotope patterns.
- X-ray Crystallography : Resolves stereoelectronic effects and confirms the spatial arrangement of substituents. SHELX software is widely used for structure refinement, though discrepancies in data (e.g., twinning or weak diffraction) may require alternative refinement protocols .
How can researchers resolve discrepancies in crystallographic data for halogenated anilines like this compound?
Advanced Research Question
Discrepancies may arise from:
- Crystal twinning : Use SHELXL’s TWIN/BASF commands to model twinned domains .
- Disordered substituents : Apply restraints (e.g., SIMU/DELU in SHELXL) to model dynamic groups like isopropyl moieties.
- Validation : Cross-check with spectroscopic data (e.g., NMR-derived dihedral angles) and computational methods (DFT-optimized geometries) to ensure consistency .
What strategies enhance the yield of this compound in multi-step syntheses?
Advanced Research Question
- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3) to improve coupling efficiency .
- Microwave-assisted synthesis : Reduces reaction time and minimizes side reactions.
- Protecting groups : Temporarily protect the aniline NH₂ during bromination to prevent oxidation.
- Scale-up considerations : Continuous flow reactors improve heat/mass transfer for bromination steps, reducing decomposition risks .
How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
The bromine atom acts as a directing group and leaving group :
- Suzuki-Miyaura Coupling : Bromine’s electronegativity polarizes the C-Br bond, facilitating oxidative addition with Pd(0).
- Competing Pathways : Steric hindrance from isopropyl/methyl groups may slow transmetallation. Use bulky ligands (e.g., SPhos) to accelerate the reaction .
- Computational Insights : DFT calculations (e.g., Gibbs free energy of transition states) can predict regioselectivity in cross-coupling .
What biological screening approaches are suitable for evaluating this compound’s activity?
Advanced Research Question
- Enzyme inhibition assays : Test against kinases or oxidoreductases, as halogenated anilines often act as ATP-competitive inhibitors.
- Cellular uptake studies : Measure lipophilicity (logP) via HPLC to predict membrane permeability.
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation. The trifluoromethyl group (if present in analogs) enhances stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
